

Spectroscopic Profile of Chlorophenylsilane: A Technical Guide

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Compound of Interest

Compound Name: Chlorophenylsilane

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This technical guide provides a comprehensive overview of the spectroscopic data for **Chlorophenylsilane** ($\text{C}_6\text{H}_5\text{SiH}_2\text{Cl}$), a key organosilane intermediate. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring these spectra. The information presented herein is essential for the characterization and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Chlorophenylsilane**. Where experimental data is not readily available, predicted values based on analogous compounds are provided and noted.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for Chlorophenylsilane

¹ H NMR	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Si-H ₂	~4.8 - 5.2	Triplet	J(H-Si-H) is typically small
Aromatic H (ortho)	~7.5 - 7.7	Multiplet	
Aromatic H (meta, para)	~7.3 - 7.5	Multiplet	

¹³ C NMR	Predicted Chemical Shift (δ, ppm)
C-Si (ipso)	~130 - 135
Aromatic C-H	~128 - 135
Aromatic C (para)	~130 - 132

Table 2: Infrared (IR) Spectroscopic Data for Chlorophenylsilane

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Type
Si-H	2150 - 2250	Stretching
C-H (aromatic)	3050 - 3070	Stretching
C=C (aromatic)	1430 - 1480	Ring Stretching
Si-Cl	450 - 650	Stretching
C-H (oop bend)	690 - 710 and 730 - 770	Out-of-plane bending

Table 3: Mass Spectrometry (MS) Data for Chlorophenylsilane

m/z	Relative Intensity	Assignment
142/144	Moderate	[M] ⁺ (Molecular ion, showing isotopic pattern for Cl)
107	High	[M - Cl] ⁺
77	Moderate	[C ₆ H ₅] ⁺
63	Moderate	[SiCl] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for organosilanes and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **Chlorophenylsilane** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
 - Sufficient scans (e.g., 16-64) should be averaged to achieve an adequate signal-to-noise ratio.

- **^{13}C NMR Acquisition:**
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon environment.
 - A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of ^{13}C .
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Chlorophenylsilane**.

Methodology:

- **Sample Preparation:** As **Chlorophenylsilane** is a liquid, it can be analyzed neat. Place a drop of the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr) to form a thin film.^[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.^[2]
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Background Spectrum:** Record a background spectrum of the empty salt plates or the clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
- **Sample Spectrum:** Record the IR spectrum of the prepared sample. A typical spectral range is $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The resulting transmittance or absorbance spectrum can then be analyzed for characteristic absorption bands.^[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Chlorophenylsilane**.

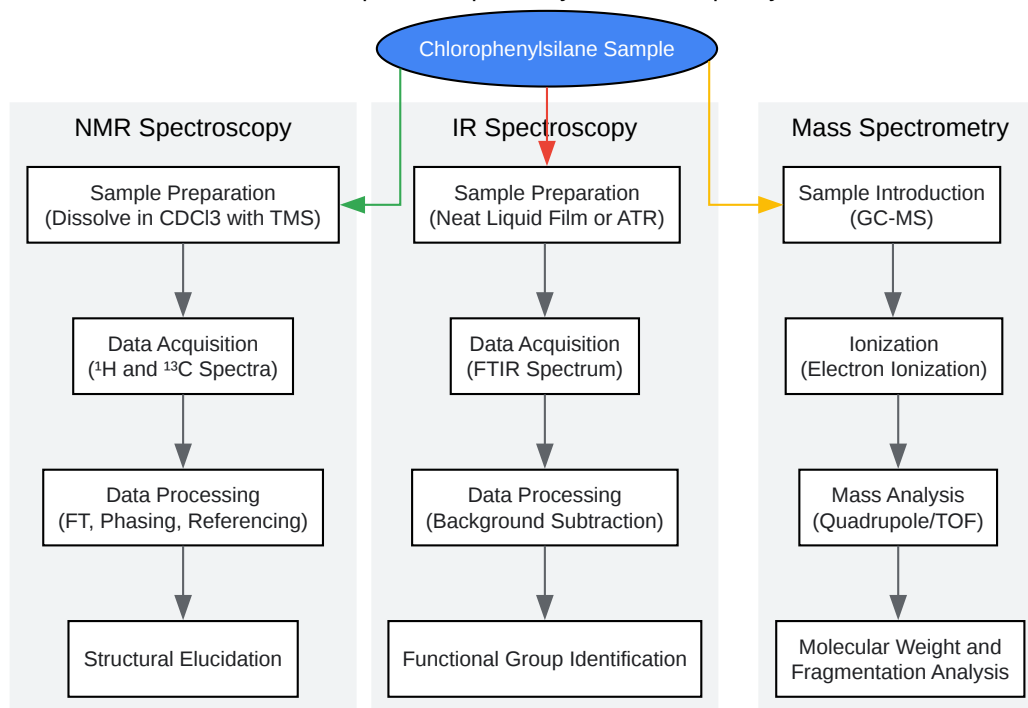
Methodology:

- Sample Introduction: Due to its volatility, **Chlorophenylsilane** is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3] A dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into the GC.
- Gas Chromatography (GC):
 - Use a non-polar capillary column (e.g., DB-5 or equivalent).
 - The oven temperature program should be optimized to ensure good separation from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).[3]
- Ionization: Electron Ionization (EI) is a common and effective method for organosilanes.[4] A standard electron energy of 70 eV is typically used to induce fragmentation and generate a characteristic mass spectrum.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) should be evident for chlorine-containing fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Chlorophenylsilane**.

Workflow for Spectroscopic Analysis of Chlorophenylsilane



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Caption: Spectroscopic analysis workflow for **Chlorophenylsilane**.

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